N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide
Overview
Description
N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with benzylsulfanyl and ethanesulfonyl groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a piperidine derivative is reacted with benzylsulfanyl and ethanesulfonyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzylsulfanyl)ethyl]-1-(ethanesulfonyl)piperidine-4-carboxamide
- N-[2-(benzylsulfanyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide
- N-[2-(benzylsulfanyl)ethyl]-1-(propylsulfonyl)piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific combination of benzylsulfanyl and ethanesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-2-24(21,22)19-11-8-16(9-12-19)17(20)18-10-13-23-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYOTPAGQQYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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